![molecular formula C16H15N3O2S B3919451 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3919451.png)
4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate
描述
4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate, also known as ACBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACBC belongs to the class of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-nitrogen bond. ACBC has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate is not fully understood. However, studies have shown that 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has been found to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has been found to have several biochemical and physiological effects. Studies have shown that 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate can reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has also been found to reduce the levels of inflammatory markers such as COX-2 and iNOS. Additionally, 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has been found to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate is also soluble in common solvents such as ethanol and DMSO, which makes it easy to use in cell culture experiments. However, 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has some limitations for lab experiments. It is not a commercially available compound, which means that it needs to be synthesized in the lab. Additionally, the mechanism of action of 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate research. One direction is to study the pharmacokinetics and pharmacodynamics of 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate in animal models and humans. This will help to determine the optimal dosage and administration route for 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate. Another direction is to study the effects of 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate on other diseases such as diabetes and cardiovascular disease. Finally, future research can focus on developing derivatives of 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate that have improved efficacy and reduced toxicity.
Conclusion
In conclusion, 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate is a promising chemical compound that has potential therapeutic applications for inflammatory diseases, oxidative stress-related diseases, and cancer. 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways. 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research can focus on studying the pharmacokinetics and pharmacodynamics of 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate, its effects on other diseases, and developing derivatives with improved efficacy and reduced toxicity.
科学研究应用
4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has been studied extensively for its potential therapeutic applications. Studies have shown that 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis and colitis. 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has also been found to exhibit antioxidant properties, which can be useful in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, 4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate has been found to have anticancer properties and can be used as a potential chemotherapeutic agent.
属性
IUPAC Name |
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12(20)21-15-9-7-13(8-10-15)11-17-19-16(22)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,22)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRKFRFDZLLUHF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



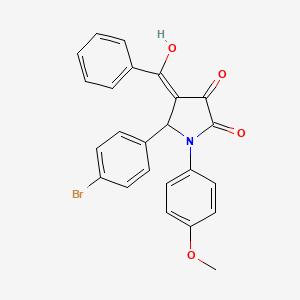
![N-(4-isopropylphenyl)-2-(2-{[5-(3-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B3919381.png)
![N-(2-methoxybenzyl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B3919383.png)
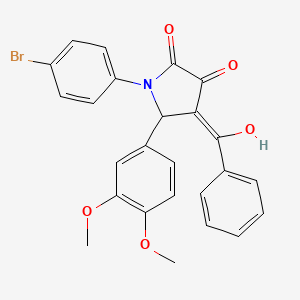
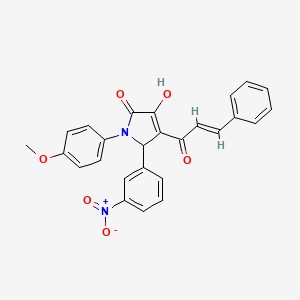
![N-(5-chloro-2-methylphenyl)-N-(2-{2-[1-(4-ethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3919409.png)
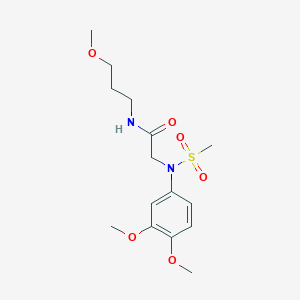
![N-ethyl-2-(1-ethyl-3-oxopiperazin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B3919435.png)
![N-benzyl-3-{[(1,4-dioxan-2-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3919442.png)
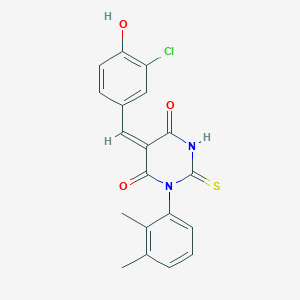
![N-[4-(butyrylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3919446.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinamine](/img/structure/B3919462.png)
